

Spectroscopic Profile of Pure Sebacoyl Chloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for pure **sebacoyl chloride** (CAS No. 111-19-3), a key bifunctional monomer used in the synthesis of polymers and other organic molecules. The following sections detail its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic profiles, offering valuable data for substance identification, purity assessment, and reaction monitoring.

Spectroscopic Data

The structural elucidation of **sebacoyl chloride**, with the chemical formula C₁₀H₁₆Cl₂O₂, is routinely confirmed by NMR and FTIR spectroscopy.[1][2] The data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).[3][4][5]

¹H NMR Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.89	Triplet	4H	-CH ₂ -C(=O)Cl
~1.74	Quintet	4H	-CH2-CH2-C(=O)Cl
~1.35	Multiplet	8H	-CH2-(CH2)4-CH2-

¹³C NMR Data

Chemical Shift (ppm)	Assignment
~173.5	C=O
~47.0	-CH ₂ -C(=0)Cl
~32.0	-CH2-CH2-C(=O)Cl
~28.5	-CH2-CH2-CH2-CH2-
~24.5	-CH2-CH2-CH2-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **sebacoyl chloride**. The spectrum is characterized by strong absorptions corresponding to the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1800	Strong	C=O stretch (acid chloride)
~2850 - 2950	Medium-Strong	C-H stretch (aliphatic)
~1465	Medium	C-H bend (scissoring)
~900	Medium	C-C stretch
~680	Medium	C-Cl stretch



Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **sebacoyl chloride**.

NMR Sample Preparation

- Sample Weighing: Accurately weigh approximately 10-20 mg of pure sebacoyl chloride for ¹H NMR, and 50-100 mg for ¹³C NMR.[6]
- Solvent Selection: Use a suitable deuterated solvent in which sebacoyl chloride is soluble, typically deuterated chloroform (CDCl₃).[3][4][5][6]
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6] Gentle vortexing can aid dissolution.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[6]
- Analysis: The sample is then placed in the NMR spectrometer for data acquisition. For ¹³C NMR, a higher number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.[7]

FTIR Sample Preparation (Liquid Film)

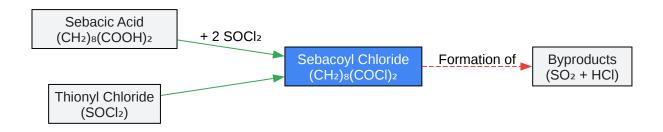
- Sample Application: Place a small drop of pure sebacoyl chloride onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[8]
- Film Formation: Place a second salt plate on top of the first and gently press to form a thin, uniform liquid film between the plates.[8]
- Data Acquisition: Mount the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum.
- Cleaning: After analysis, the salt plates should be thoroughly cleaned with a suitable solvent (e.g., dry acetone or methylene chloride) to remove any residual sample.[8]

Visualizations



Synthesis of Sebacoyl Chloride

Sebacoyl chloride is typically synthesized from sebacic acid. The following diagram illustrates this common laboratory preparation.



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Synthesis of Sebacoyl Chloride from Sebacic Acid.

This guide provides a foundational understanding of the key spectroscopic characteristics of pure **sebacoyl chloride**, which is essential for its application in research and development. The provided data and protocols can serve as a reliable reference for quality control and experimental design.

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